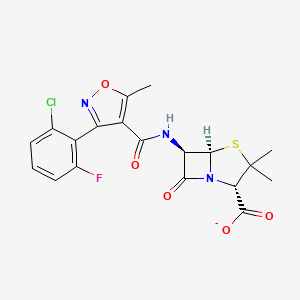
Flucloxacillin(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flucloxacillin(1-) is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin group. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections . It is particularly effective against penicillinase-producing staphylococci .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of flucloxacillin involves several steps:
Condensation: The acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of an inorganic base to form flucloxacillin.
Crystallization: The product is crystallized from an alcohol solvent to obtain flucloxacillin crystals.
Industrial Production Methods: In industrial settings, the synthesis of flucloxacillin sodium involves similar steps but on a larger scale. The process includes the use of pregelatinized starch to improve the stability of flucloxacillin during production .
化学反应分析
Types of Reactions: Flucloxacillin undergoes several types of chemical reactions, including:
Hydrolysis: Flucloxacillin can be hydrolyzed by beta-lactamases, leading to the breakdown of its beta-lactam ring.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Beta-lactamases are the primary reagents that hydrolyze flucloxacillin.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used under controlled conditions.
Major Products Formed:
Hydrolysis: The major product formed is penicilloic acid.
科学研究应用
Clinical Applications
1. Treatment of Skin and Soft Tissue Infections
Flucloxacillin is widely prescribed for skin and soft tissue infections, including:
- Cellulitis
- Impetigo
- Folliculitis
- Carbuncles
- Erysipelas
In the UK, it is often the first-line treatment for cellulitis due to its effectiveness against both Staphylococcus and Streptococcus species. A study indicated that flucloxacillin alone suffices for treating cellulitis without the need for dual therapy with benzylpenicillin .
2. Osteomyelitis Treatment
Despite its lower penetration into bone tissue (10-20%), flucloxacillin has shown efficacy in treating osteomyelitis. It is often used in combination with other antibiotics when necessary .
3. Endocarditis and Pneumonia
Flucloxacillin may be used alone or in combination with other antibiotics for treating endocarditis. It is also utilized in pneumonia management, particularly in cases where staphylococcal infection is suspected .
Pharmacokinetics
Flucloxacillin exhibits high protein binding (95-97%), which can affect its dosing in critically ill patients with hypoalbuminaemia. Research indicates that standard dosing may be insufficient; continuous infusion of higher doses (e.g., 12 g/24 h) is recommended to achieve adequate pharmacodynamic targets against MSSA .
Table 1: Pharmacokinetic Parameters of Flucloxacillin
| Parameter | Value |
|---|---|
| Protein Binding | 95-97% |
| Volume of Distribution | Increased in hypoalbuminaemia |
| Half-Life | Approximately 1 hour |
| Clearance | Renal |
Case Studies
Case Study 1: Continuous Infusion Efficacy
A study involving 20 patients with serious MSSA sepsis demonstrated that switching from intermittent dosing to continuous infusion of flucloxacillin significantly improved clinical outcomes. Of the patients treated, 82% were clinically and microbiologically cured at long-term follow-up .
Case Study 2: Acute Interstitial Nephritis
In a reported case, an elderly patient developed acute interstitial nephritis after receiving flucloxacillin for pre-patellar bursitis. The renal function normalized following the cessation of the drug, suggesting a direct correlation between flucloxacillin use and renal impairment .
Risks Associated with Flucloxacillin
While flucloxacillin is effective, it is not without risks. Notably, there are concerns regarding liver injury, particularly cholestatic liver disease. Studies have shown an increased risk within the first 45 days of treatment, especially among older patients .
Table 2: Risk of Liver Injury Associated with Flucloxacillin
| Time Frame | Risk per 100,000 Users | Confidence Interval |
|---|---|---|
| 1-45 Days | 8.47 | (6.64 - 10.65) |
| 46-90 Days | 1.77 | (0.60 - 4.10) |
作用机制
Flucloxacillin is similar to other beta-lactam antibiotics such as cloxacillin and dicloxacillin . it has unique properties that make it particularly effective against penicillinase-producing staphylococci . Unlike some other beta-lactam antibiotics, flucloxacillin is stable against hydrolysis by a variety of beta-lactamases .
相似化合物的比较
- Cloxacillin
- Dicloxacillin
- Oxacillin
Flucloxacillin stands out due to its stability against beta-lactamases and its effectiveness against penicillinase-producing bacteria .
属性
分子式 |
C19H16ClFN3O5S- |
|---|---|
分子量 |
452.9 g/mol |
IUPAC 名称 |
(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/p-1/t13-,14+,17-/m1/s1 |
InChI 键 |
UIOFUWFRIANQPC-JKIFEVAISA-M |
手性 SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-] |
规范 SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















